molecular formula C27H42O14 B2974859 9-Hydroxyjasmesoside CAS No. 121979-17-7

9-Hydroxyjasmesoside

Cat. No.: B2974859
CAS No.: 121979-17-7
M. Wt: 590.619
InChI Key: ZVTBPVGTFNEYQP-IELQCKPUSA-N
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Description

9-Hydroxyjasmesoside is a glycoside compound with the molecular formula C₂₇H₄₂O₁₄ and a purity of ≥90% (LC/MS-ELSD) . It is synthesized via oxidative degradation of 9,10-dihydroxystearic acid derivatives (e.g., compounds 5 or 6) derived from 1,18-octadec-9-enoic acid (compound 4) . Structural confirmation is achieved through infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and melting point analysis, ensuring precise characterization of its hydroxyl group at position 9 and glycosidic linkages .

Properties

IUPAC Name

methyl (4S,5E,6S)-4-[2-[[(1S,2R,3R,5R)-5-(1,3-dihydroxypropan-2-yl)-3-hydroxy-2-methylcyclopentyl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O14/c1-4-14-16(6-21(32)38-10-17-12(2)19(31)5-15(17)13(7-28)8-29)18(25(36)37-3)11-39-26(14)41-27-24(35)23(34)22(33)20(9-30)40-27/h4,11-13,15-17,19-20,22-24,26-31,33-35H,5-10H2,1-3H3/b14-4+/t12-,15+,16+,17-,19-,20-,22-,23+,24-,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTBPVGTFNEYQP-IELQCKPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(CC3C(CO)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H](C[C@H]3C(CO)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Hydroxyjasmesoside typically involves extraction from the leaves of Jasminum mesnyi. The leaves are first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxyjasmesoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 9-Hydroxyjasmesoside involves its ability to scavenge free radicals and reduce oxidative stress in cells. It interacts with various molecular targets, including reactive oxygen species (ROS), to neutralize their harmful effects. This compound also modulates signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Alcesefoliside (C₃₃H₄₀O₂₀)

  • Structural Differences : Alcesefoliside has a larger molecular framework (C₃₃H₄₀O₂₀) compared to 9-Hydroxyjasmesoside, suggesting additional glycosyl units or extended carbon chains. This complexity may enhance its solubility in polar solvents or alter its biological interactions .

Shorter-Chain Hydroxy Acids (8-Hydroxyoctanoic Acid, 7-Hydroxyheptanoic Acid)

  • Synthesis : These derivatives (e.g., 10a , 10b ) are synthesized via sodium borohydride reduction of this compound or its precursors, resulting in shorter carbon chains (C₈ and C₇) with hydroxyl groups at positions 8 or 7 .
  • Functional Differences: The reduced chain length decreases molecular weight (e.g., 8-hydroxyoctanoic acid: ~160 g/mol vs.

(9Z,12R)-12-Hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide

  • Structural Profile : This amide derivative contains a hydroxyl group at position 12 and a double bond at position 9, distinguishing it from this compound’s hydroxyl at position 9 and glycosidic bonds .

Data Table: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Hydroxyl Position Key Characteristics Source
This compound C₂₇H₄₂O₁₄ 590 9 Glycoside; ≥90% purity
Alcesefoliside C₃₃H₄₀O₂₀ 756 Not specified Larger glycoside; similar purity
8-Hydroxyoctanoic Acid C₈H₁₆O₃ 160 8 Shorter chain; reduced derivative
7-Hydroxyheptanoic Acid C₇H₁₄O₃ 146 7 Shorter chain; reduced derivative
(9Z,12R)-12-Hydroxyamide* Not provided ~400 (estimated) 12 Amide derivative; unsaturated

Research Findings and Implications

  • Synthetic Flexibility : this compound serves as a precursor for diverse derivatives, enabling tailored modifications for applications in pharmaceuticals or materials science .
  • Structural-Activity Relationships : Positional shifts of hydroxyl groups (e.g., 7, 8, 9, 12) significantly alter physicochemical properties, such as solubility and bioavailability, which are critical for drug delivery systems .
  • Purity and Characterization : High-purity isolates (≥90%) ensure reliability in experimental reproducibility, though further studies are needed to compare bioactivity across analogues .

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